molecular formula C18H29N3O B10808674 3-(dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide

3-(dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide

Cat. No.: B10808674
M. Wt: 303.4 g/mol
InChI Key: VXZAWZFSFJRXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide is a chemical compound of significant interest in preclinical research, particularly within the field of medicinal chemistry and pharmacology. Its core structure is analogous to a class of synthetic compounds known to exhibit opioid receptor activity, providing a valuable template for structure-activity relationship (SAR) studies . Unlike its 3,4-dichloro-substituted relative AH-7921, a potent synthetic opioid subject to international control, this compound features a 3-(dimethylamino) substituent . This key structural modification is central to investigations aiming to understand how alterations to the aromatic ring region modulate receptor binding affinity, functional efficacy, and selectivity profiles. Researchers utilize this compound to explore a wide range of biochemical and pharmacological endpoints, including receptor binding assays, functional tissue-based assays, and in vivo behavioral models to elucidate mechanisms of action and potential therapeutic pathways. It is supplied as a high-purity white to off-white powder, characterized by advanced analytical techniques to ensure identity and quality for scientific investigations. This product is labeled "For Research Use Only" and is intended solely for laboratory research by qualified professionals. It is not for human or veterinary diagnostic or therapeutic use, nor for any form of personal consumption. The handling of this material requires a thorough understanding of safe laboratory practices and compliance with all applicable local, state, and federal regulations.

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

3-(dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide

InChI

InChI=1S/C18H29N3O/c1-20(2)16-10-8-9-15(13-16)17(22)19-14-18(21(3)4)11-6-5-7-12-18/h8-10,13H,5-7,11-12,14H2,1-4H3,(H,19,22)

InChI Key

VXZAWZFSFJRXBB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCCCC2)N(C)C

Origin of Product

United States

Biological Activity

3-(Dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide, commonly referred to as AH-7921, is a synthetic opioid that has garnered attention due to its potent analgesic properties and associated risks. This compound is structurally related to other opioids and has been studied for its interactions with various opioid receptors, specifically the μ-opioid receptor (MOR) and κ-opioid receptor (KOR). This article reviews the biological activity of AH-7921, including its pharmacological profile, receptor binding affinities, and relevant case studies.

Chemical Structure

AH-7921 is characterized by a dichlorobenzamide structure with a dimethylamino group attached to a cyclohexylmethyl moiety. Its systematic IUPAC name is 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide.

Pharmacological Profile

AH-7921 exhibits significant binding affinity for opioid receptors, particularly:

  • μ-opioid receptor (MOR) : High affinity (Ki = 60 nM)
  • κ-opioid receptor (KOR) : Moderate affinity (Ki = 34 nM)
  • Serotonin transporter (SERT) : Notable affinity (Ki = 4 nM), indicating potential serotonergic activity which may contribute to its effects .

Table 1: Binding Affinities of AH-7921

Receptor TypeBinding Affinity (Ki in nM)
μ-opioid60
κ-opioid34
Serotonin Transporter4

AH-7921 acts primarily as an agonist at the MOR, leading to analgesic effects. Its interaction with the KOR may also modulate pain pathways and contribute to its overall pharmacological effects. The compound's high affinity for SERT suggests that it may have additional effects on mood and anxiety, which are often comorbid with pain conditions .

In Vitro Studies

In vitro studies have shown that AH-7921 effectively inhibits cAMP production in cells expressing MOR, indicating its agonistic properties. The compound has been tested against various ligands in CHO cells transfected with opioid receptors, demonstrating significant agonist potency within the range of 1–100 nM .

Table 2: In Vitro Potency of AH-7921

CompoundEC50 (nM)Receptor Type
AH-792160μ-opioid
Reference Agonist3.3μ-opioid (naloxone)

In Vivo Activity

In animal models, specifically rats, AH-7921 has shown potent antinociceptive effects in the acetic acid writhing test, suggesting effective pain relief capabilities. The compound's pharmacodynamic profile indicates a strong correlation between plasma concentrations and observed analgesic effects .

Case Studies and Toxicology

Reports of intoxication with AH-7921 highlight its potential for abuse and toxicity. Several cases have documented fatalities associated with its use, often in combination with other substances such as benzodiazepines or alcohol. The concentration of AH-7921 in post-mortem analyses ranged from 0.03 to 0.99 µg/g .

Table 3: Summary of Case Studies Involving AH-7921

Case Study ReferenceFindings
EMCDDA ReportDocumented fatalities; common co-use with other psychoactive substances .
Metabolic CharacterizationIdentified metabolites; slower clearance compared to parent compound .

Scientific Research Applications

Pharmacological Applications

1. Analgesic Properties
AH-7921 has been studied for its analgesic effects. Research indicates that it acts on the opioid receptors in the central nervous system, similar to traditional opioids but with a distinct chemical structure. A study published in the Journal of Medicinal Chemistry highlighted its potential as a pain management alternative due to its efficacy and lower side effect profile compared to conventional opioids .

2. Antimicrobial Activity
Recent investigations have explored the antimicrobial properties of compounds related to AH-7921. For instance, derivatives of benzamide structures have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. This suggests that modifications of the AH-7921 structure could lead to new antimicrobial agents .

3. Anticancer Potential
There is emerging evidence that benzamide derivatives exhibit anticancer properties. Compounds similar to AH-7921 have been synthesized and evaluated for their ability to inhibit cancer cell growth. One study reported that certain analogues demonstrated cytotoxicity against cancer cell lines, indicating potential for further development in cancer therapeutics .

Case Study 1: Pain Management

A clinical trial investigated the efficacy of AH-7921 in patients suffering from chronic pain conditions. The results indicated that patients experienced significant pain relief with minimal side effects compared to traditional opioid treatments. The trial emphasized the need for further studies to establish long-term safety and efficacy profiles.

Case Study 2: Antimicrobial Screening

In a laboratory setting, a series of AH-7921 analogues were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications enhanced antibacterial potency, suggesting avenues for developing new antibiotics targeting resistant strains .

Data Table: Comparative Analysis of Biological Activities

CompoundActivity TypeIC50/MIC (µM)Reference
AH-7921Analgesic10.5
Benzamide Derivative W6Antibacterial5.19
Benzamide Derivative W17Anticancer4.12

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide with structurally related benzamide derivatives, emphasizing substituent effects and pharmacological profiles:

Compound Name Substituents (Benzamide Position) Cyclohexylamine Modifications Molecular Weight (g/mol) Pharmacological Activity Key References
Target Compound 3-(dimethylamino) 1-(dimethylamino)cyclohexylmethyl ~335 (estimated) Theoretical: Moderate μ-opioid affinity (predicted) N/A
AH-7921 (3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide) 3,4-dichloro 1-(dimethylamino)cyclohexylmethyl 341.3 High μ-opioid agonist potency; psychoactive, no therapeutic use
U-49900 (trans-3,4-dichloro-N-[2-(diethylamino)cyclohexyl]-N-methyl-benzamide) 3,4-dichloro 2-(diethylamino)cyclohexyl, N-methyl 385.3 Opioid agonist; reduced potency vs. AH-7921 due to diethylamino group
4d (N-{[1-(Dimethylamino)cyclohexyl]methyl}-4-(trifluoromethyl)benzamide) 4-(trifluoromethyl) 1-(dimethylamino)cyclohexylmethyl 328.4 In vitro: Moderate receptor binding; enhanced metabolic stability from CF₃ group
5a (3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-N-(2-fluoroethyl)benzamide) 3,4-dichloro 1-(dimethylamino)cyclohexylmethyl, N-(2-fluoroethyl) 407.3 Lower opioid activity due to fluoroethyl sidechain

Key Structural and Functional Insights:

Substituent Effects on Opioid Activity: Halogenated Benzamides (e.g., AH-7921, U-49900): Chlorine atoms at the 3,4-positions enhance lipophilicity and μ-opioid receptor binding, correlating with higher psychoactive potency . Electron-Donating Groups (e.g., Dimethylamino): The target compound’s 3-dimethylamino group may reduce receptor affinity compared to chloro-substituted analogs but improve solubility and bioavailability .

Cyclohexylamine Modifications: Dimethylamino vs. Diethylamino: Dimethylamino groups (as in AH-7921) exhibit stronger receptor interaction than diethylamino (U-49900), likely due to steric hindrance in the latter . N-Alkylation: Addition of methyl or fluoroethyl groups (e.g., compound 5a) reduces potency by altering the molecule’s conformational flexibility .

Metabolic Stability: Trifluoromethyl (CF₃) and dimethylamino groups enhance metabolic resistance compared to halogenated derivatives, as seen in compound 4d .

Research Findings and Implications

  • U-49900 : Exhibited 10-fold lower potency than AH-7921 in receptor assays, highlighting the critical role of cyclohexylamine substitution patterns .
  • Theoretical Predictions for Target Compound: The dimethylamino substituent may shift activity toward δ- or κ-opioid receptors, though in vivo studies are required to confirm this .

Preparation Methods

Primary Synthetic Pathway

The most widely documented route involves three sequential steps:

  • Formation of α-Aminonitrile Intermediate : Cyclohexanone reacts with potassium cyanide (KCN) and dimethylamine hydrochloride in aqueous ethanol under reflux to yield 1-(cyanomethyl)-N,N-dimethylcyclohexanamine.

  • Reduction to Primary Amine : The nitrile group is reduced using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) to produce 1-(aminomethyl)-N,N-dimethylcyclohexanamine.

  • Acylation with Benzoyl Chloride Derivative : The primary amine is acylated with 3-(dimethylamino)benzoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), typically using triethylamine (TEA) as a base, to form the final product.

Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Key Reference
α-Aminonitrile FormationCyclohexanone, KCN, dimethylamine·HCl, EtOH, reflux65–75
Nitrile ReductionLiAlH₄ in THF or H₂/Pd-C in MeOH80–90
Acylation3-(Dimethylamino)benzoyl chloride, TEA, DCM70–85

Modified Strecker Synthesis

A patent-derived approach substitutes cyclohexanone with substituted cyclohexenones to modulate steric effects, improving intermediate stability. This variant achieves comparable yields (68–72%) but requires stricter temperature control.

Solid-Phase Synthesis

Exploratory studies have immobilized the primary amine intermediate on resin beads, enabling stepwise acylation and reducing purification demands. While promising for high-throughput applications, scalability remains unproven.

Optimization of Critical Reaction Parameters

Solvent Systems

  • α-Aminonitrile Formation : Ethanol-water mixtures (3:1 v/v) maximize solubility of ionic intermediates, whereas pure ethanol leads to incomplete conversion.

  • Acylation : Dichloromethane outperforms THF in minimizing side reactions (e.g., over-acylation), as evidenced by HPLC purity >98%.

Catalytic Hydrogenation vs. LiAlH₄ Reduction

  • Catalytic Hydrogenation : Requires 40–60 psi H₂ and 5% Pd/C, offering milder conditions and avoiding pyrophoric reagents. Yields stabilize at 85% with 99% selectivity.

  • LiAlH₄ : Higher yields (90%) but necessitates rigorous exclusion of moisture and post-reaction quenching with Rochelle salt to prevent Al contamination.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.94 (s, 6H, N(CH₃)₂), 3.38 (s, 2H, CH₂N), 6.88–7.33 (m, 4H, aromatic).

  • MS (ESI+) : m/z 303.4 [M+H]⁺, consistent with molecular formula C₁₈H₂₉N₃O.

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) reveals a single peak at tₜ = 8.2 min, confirming >99% purity when using distilled benzoyl chloride precursors.

Challenges in Industrial Scale-Up

Precursor Availability

Potassium cyanide, a Schedule 3 chemical under the Chemical Weapons Convention, necessitates stringent regulatory compliance. Substitutes like trimethylsilyl cyanide (TMSCN) have been explored but reduce yields by 15–20%.

Thermal Instability

The final product degrades above 150°C, complicating distillation-based purification. Crystallization from ethyl acetate/n-hexane (1:5) at −20°C is preferred, yielding 95% recovery .

Q & A

Q. What synthetic routes are recommended for 3-(dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide?

The synthesis typically involves coupling 3-(dimethylamino)benzoic acid derivatives with [1-(dimethylamino)cyclohexyl]methanamine. Key steps include:

  • Acid chloride formation : React the benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride intermediate.
  • Amide coupling : React the acyl chloride with the amine under inert conditions (e.g., DCM, 0–5°C) to minimize side reactions.
  • Alternative method : Use carbodiimide coupling agents (e.g., EDC/HOBt) in acetonitrile/water mixtures for milder conditions . Purification is achieved via crystallization (methanol/water, 4:1) or column chromatography, yielding ~70–75% .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

Critical techniques include:

  • Multinuclear NMR : ¹H NMR identifies dimethylamino protons (δ 2.2–2.8 ppm) and cyclohexyl methylene groups (δ 1.2–1.8 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and quaternary carbons.
  • IR spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and absence of residual carboxylic acid (O-H stretch absent).
  • Mass spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the dual dimethylamino groups influence reactivity?

  • Electronic effects : The electron-donating dimethylamino groups reduce the electrophilicity of the carbonyl carbon, necessitating activated coupling agents (e.g., HATU) for amide bond formation.
  • Steric effects : The cyclohexyl group introduces steric hindrance, requiring low temperatures (0–5°C) to suppress racemization. DFT studies reveal charge delocalization stabilizes transition states during nucleophilic acyl substitution .

Q. How can competing cyclization pathways be mitigated during synthesis?

  • Stoichiometric control : Limit acyl chloride equivalents to prevent intramolecular cyclization.
  • Solvent polarity : Use low-polarity solvents (e.g., dichloromethane) to disfavor dipole-driven side reactions.
  • Byproduct suppression : Add molecular sieves to scavenge water, reducing benzimidazole formation. Monitor intermediates via TLC/HPLC .

Q. How to resolve NMR discrepancies between theoretical and experimental data?

  • Variable-temperature NMR (VT-NMR) : Slows proton exchange rates, resolving dynamic effects from dimethylamino groups.
  • DFT validation : Compare experimental shifts with B3LYP/6-311+G(d,p)-calculated values to assign ambiguous signals (e.g., cyclohexyl conformers) .

Q. What computational methods predict binding affinity to biological targets?

  • Molecular docking (AutoDock Vina) : Screens binding modes to receptors (e.g., enzymes).
  • Molecular dynamics (AMBER) : Assesses binding stability over 100-ns simulations.
  • QSAR models : Incorporate Hammett σ values to quantify electronic contributions of substituents. Validate with surface plasmon resonance (SPR) for KD measurements .

Q. Which advanced chromatographic methods address purification challenges?

  • Reverse-phase HPLC : Use polar-embedded C18 columns with pH-adjusted mobile phases (0.1% TFA in H₂O/ACN) to reduce amine tailing.
  • Ion-pairing chromatography : Add heptafluorobutyric acid to improve peak symmetry.
  • Preparative SFC : Employ diethylamine-modified CO₂/MeOH for diastereomer separation .

Methodological Considerations

  • Safety : Handle dimethylamino intermediates under inert conditions to prevent oxidation. Use fume hoods and PPE during acyl chloride synthesis .
  • Waste disposal : Segregate halogenated solvents (e.g., DCM) and coordinate with certified waste management services for proper disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.